molecular formula C20H15F3N2OS B2645055 (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide CAS No. 292057-05-7

(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide

Cat. No.: B2645055
CAS No.: 292057-05-7
M. Wt: 388.41
InChI Key: IFFUNMRNWTURAQ-MDZDMXLPSA-N
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Description

(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzylamine with a thioamide precursor under specific conditions to form the thiazole ring. This intermediate is then coupled with a propenamide derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The thiazole ring is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and trifluoromethyl-substituted molecules, such as:

Uniqueness

What sets (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide apart is its unique combination of a trifluoromethyl group, a thiazole ring, and a propenamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2OS/c21-20(22,23)16-8-4-7-15(11-16)12-17-13-24-19(27-17)25-18(26)10-9-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,24,25,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFUNMRNWTURAQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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